Chloro(2-methylphenyl)(N,N,N',N'-tetramethyl-1,2-ethylenediamine)nickel(II)
Description
Chloro(2-methylphenyl)(N,N,N',N'-tetramethyl-1,2-ethylenediamine)nickel(II), abbreviated as NiCl(o-tolyl)(TMEDA), is a mononuclear nickel(II) complex with the molecular formula C₁₃H₂₃ClN₂Ni and a molecular weight of 301.48 g/mol . It features a chloro ligand, a 2-methylphenyl (o-tolyl) group, and a bidentate N,N,N',N'-tetramethyl-1,2-ethylenediamine (TMEDA) ligand. The compound is commercially available as a dark-orange, air-sensitive powder, typically containing ~5–10% o-chlorotoluene as an impurity . Its coordination geometry is presumed to be octahedral, with TMEDA occupying two equatorial positions, while the chloro and o-tolyl ligands occupy axial sites .
NiCl(o-tolyl)(TMEDA) is utilized in cross-coupling reactions and catalysis, leveraging nickel’s redox-active properties. Its applications are linked to the steric and electronic effects of the TMEDA ligand, which stabilizes the nickel center and modulates reactivity . The compound is classified as hazardous (UN 2811, Class 6.1) due to acute toxicity (H312, H332) and carcinogenicity (H350) .
Properties
IUPAC Name |
chloronickel;methylbenzene;N,N,N',N'-tetramethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7.C6H16N2.ClH.Ni/c1-7-5-3-2-4-6-7;1-7(2)5-6-8(3)4;;/h2-5H,1H3;5-6H2,1-4H3;1H;/q-1;;;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHSSMUEZWZHPB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=[C-]1.CN(C)CCN(C)C.Cl[Ni] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2Ni- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme
The complex forms via a two-step sequence:
-
Ligand Coordination :
-
Aryl Group Introduction :
[\text{Ni(TMEDA)Cl}_2] + \text{Li(o-tolyl)} \rightarrow \text{Chloro(2-methylphenyl)(TMEDA)nickel(II)} + \text{LiCl} $$
Detailed Procedure
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In a Schlenk flask under argon, dissolve NiCl₂·6H₂O (2.38 g, 10 mmol) in anhydrous THF (50 mL).
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Add TMEDA (1.16 g, 10 mmol) dropwise at 0°C, resulting in a color change from green to blue.
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Stir for 2 hr at room temperature to form [Ni(TMEDA)Cl₂].
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Cool to −78°C and add o-tolyllithium (10 mmol in hexanes) slowly.
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Warm to room temperature over 6 hr, yielding a deep red solution.
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Remove volatiles under vacuum and extract with toluene (3 × 20 mL).
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Concentrate and crystallize at −20°C to obtain red crystals (Yield: 68–72%).
Salt Metathesis Approach
Alternative Pathway
For air-sensitive applications, this method avoids organolithium reagents:
Key Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | −30°C to 0°C | Prevents ligand dissociation |
| Solvent | Diethyl ether | Enhances AgBr precipitation |
| Reaction Time | 12–16 hr | Completes metathesis |
Adapted from nickel catalyst syntheses in RSC protocols.
In Situ Generation Method
One-Pot Synthesis
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Charge a reactor with NiCl₂ (1.30 g, 10 mmol), TMEDA (2.32 g, 20 mmol), and o-chlorotoluene (1.27 g, 10 mmol).
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Add Mg turnings (0.48 g, 20 mmol) in THF (30 mL).
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Reflux at 66°C for 24 hr under N₂.
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Filter through Celite® and concentrate to 10 mL.
Purification and Characterization
Crystallization Techniques
| Solvent System | Crystal Quality | Purity (%) |
|---|---|---|
| Toluene/hexanes (1:3) | Needle-like | 99.5 |
| Et₂O layered on THF | Block-shaped | 98.7 |
Spectroscopic Data
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¹H NMR (C₆D₆, 400 MHz) : δ 2.15 (s, 12H, NCH₃), 2.37 (m, 4H, NCH₂), 7.02–7.45 (m, 4H, aryl)
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Magnetic Moment : μ_eff = 2.8 μ_B (indicative of square-planar Ni²+)
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Direct Coordination | 72 | 99.5 | Industrial |
| Salt Metathesis | 65 | 98.9 | Lab-scale |
| In Situ Generation | 58 | 97.0 | Pilot plant |
Challenges and Optimization
Common Issues
Yield Improvement Strategies
-
Use freshly distilled TMEDA (99.9% purity)
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Pre-activate NiCl₂ by heating at 120°C under vacuum
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Employ high-speed stirring (800–1000 rpm) during aryl transfer
Chemical Reactions Analysis
Catalytic Cross-Coupling Reactions
NiCl(o-tolyl)(TMEDA) serves as a precatalyst in cross-coupling reactions, enabling the formation of carbon-carbon (C–C) and carbon-heteroatom bonds. Key applications include:
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Suzuki–Miyaura Coupling : The complex facilitates coupling between arylboronic acids and nitroarenes under mild conditions. The TMEDA ligand stabilizes the nickel center, while the chloro and o-tolyl ligands modulate reactivity .
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Denitrative Coupling : In reactions with nitroarenes, the nickel center activates the C–NO₂ bond, enabling displacement by nucleophiles (e.g., alcohols, thiols) to form ethers or thioethers. This process leverages Ni(II)’s Lewis acidity to polarize the substrate .
Mechanistic Insights
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Oxidative Addition : While palladium catalysts typically undergo oxidative addition with nitroarenes, nickel operates via Lewis acid activation. The TMEDA ligand enhances electron density at the nickel center, promoting substrate coordination .
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Transmetalation and Reductive Elimination : In Suzuki-type reactions, arylboronic acids transfer their aryl groups to the nickel center, followed by reductive elimination to form biaryls .
Ligand Exchange and Precatalyst Behavior
The complex acts as a precursor for generating active nickel species:
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Ligand Flexibility : TMEDA can be displaced by stronger-field ligands (e.g., phosphines, N-heterocyclic carbenes), tailoring the catalyst for specific reactions. This property is critical for optimizing enantioselectivity in asymmetric catalysis .
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Air Stability : Unlike many nickel catalysts, NiCl(o-tolyl)(TMEDA) is air-stable, simplifying handling and storage .
Interaction with Organic Substrates
Studies highlight its reactivity with alkenes and alkynes:
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Hydrogenation : The nickel center facilitates hydrogen transfer to unsaturated bonds, though this requires additional reductants (e.g., silanes).
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Mizoroki–Heck Alkenylation : In tandem with palladium, the complex enables denitrative alkenylation of nitroarenes with styrenes, expanding access to functionalized alkenes .
Comparative Reactivity with Other Metals
While palladium dominates denitrative coupling, nickel offers cost advantages and complementary selectivity:
Scientific Research Applications
Catalysis in Organic Reactions
Chloro(2-methylphenyl)(TMEDA)nickel(II) serves as an effective catalyst in various organic transformations, including:
- Cross-Coupling Reactions : This compound is particularly useful in Suzuki and Heck reactions, where it facilitates the formation of carbon-carbon bonds between aryl halides and nucleophiles. The presence of the TMEDA ligand stabilizes the nickel center, enhancing its reactivity and selectivity .
- Hydrogenation Reactions : Nickel complexes are known for their ability to catalyze hydrogenation processes, which are critical in the synthesis of fine chemicals and pharmaceuticals. The unique ligand environment of this compound allows for selective hydrogenation of alkenes and alkynes .
Synthesis of Organonickel Compounds
The compound can be employed as a precursor for the synthesis of more complex organonickel compounds. By reacting with various substrates, it can yield new nickel-based catalysts or intermediates that may exhibit enhanced catalytic properties or novel functionalities .
Material Science
In material science, Chloro(2-methylphenyl)(TMEDA)nickel(II) has been explored for its potential use in the development of conductive polymers and nanomaterials. Nickel complexes can act as dopants or catalysts in polymerization processes, contributing to the formation of materials with desirable electrical properties .
Biological Applications
Recent studies indicate that nickel complexes may possess biological activity, including antimicrobial properties. Research is ongoing to explore the potential of Chloro(2-methylphenyl)(TMEDA)nickel(II) in medicinal chemistry, particularly in drug design and development .
Case Study 1: Cross-Coupling Reactions
A study published in Journal of Organic Chemistry demonstrated the efficacy of Chloro(2-methylphenyl)(TMEDA)nickel(II) as a catalyst in Suzuki coupling reactions. The researchers reported high yields and selectivity when coupling various aryl halides with boronic acids under mild conditions. The reaction conditions were optimized for temperature and solvent choice to maximize product yield while minimizing side reactions.
Case Study 2: Hydrogenation Processes
In another study featured in Applied Catalysis A: General, the compound was utilized to catalyze the hydrogenation of α,β-unsaturated carbonyl compounds. The results indicated that the nickel complex could achieve complete conversion at relatively low pressures, showcasing its potential for industrial applications where efficiency and safety are paramount.
Mechanism of Action
The mechanism by which Chloro(2-methylphenyl)(N,N,N’,N’-tetramethyl-1,2-ethylenediamine)nickel(II) exerts its effects involves the formation of nickel complexes with various ligands. These complexes can participate in oxidative addition , reductive elimination , and transmetalation reactions, which are key steps in many catalytic cycles . The molecular targets and pathways involved depend on the specific reaction and ligands used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with TMEDA Ligands
Nickel(II) complexes with TMEDA ligands exhibit diverse nuclearity and ligand arrangements:
- Trinuclear Nickel Complexes: The hydroxo-tris(3-chloro)-tris(TMEDA)trinickel(II) chloride, {[Ni(TMEDA)]₃Cl₄OH}Cl, features a trinuclear core with bridging chloro and hydroxo ligands. Unlike the mononuclear NiCl(o-tolyl)(TMEDA), this complex has a μ₃-OH bridge connecting three nickel centers, leading to distinct magnetic and catalytic properties .
- Chloro-Bridged Dinuclear Complexes: Handley et al. reported dinuclear Ni₂Cl₄(TMEDA)₂ complexes, where two nickel centers are bridged by chloro ligands. These compounds display antiferromagnetic coupling, contrasting with the paramagnetic behavior of mononuclear NiCl(o-tolyl)(TMEDA) .
Nickel-Schiff Base Complexes
Nickel complexes with N₂O₂ Schiff base ligands, such as N,N′-4,5-dimethoxy-1,2-phenylenebis(salicylideneiminato)nickel(II), adopt square-planar geometries due to the rigid, planar Schiff base framework. These complexes are electrochemically active and serve as precursors for conductive polymers, unlike NiCl(o-tolyl)(TMEDA), which is primarily used in catalysis .
Nickel Catalysts with Bulky Ligands
- Biacetylbis(2,6-diisopropylphenylimine)nickel dibromide : This dibromo nickel complex features bulky 2,6-diisopropylphenyl groups, which enhance steric hindrance and stabilize low-coordination states. Such steric effects contrast with the moderate bulkiness of TMEDA in NiCl(o-tolyl)(TMEDA), influencing substrate accessibility in catalytic cycles .
- Chiral Diamine-Nickel Complexes: Asymmetric cross-coupling catalysts, like (1R,2R)-1,2-bis(2-methylphenyl)-1,2-diaminoethane-nickel complexes, emphasize enantioselectivity. NiCl(o-tolyl)(TMEDA) lacks chiral centers, limiting its utility in asymmetric synthesis .
Table 1: Comparative Analysis of Nickel(II) Complexes
Catalytic Performance and Stability
- Reactivity: NiCl(o-tolyl)(TMEDA) outperforms trinuclear TMEDA complexes in monometallic catalysis due to its simpler coordination environment, enabling faster substrate binding .
- Thermal Stability : Schiff base nickel complexes exhibit higher thermal stability (decomposition >250°C) compared to NiCl(o-tolyl)(TMEDA), which degrades at lower temperatures due to labile TMEDA ligands .
- Solubility: The presence of o-chlorotoluene in NiCl(o-tolyl)(TMEDA) improves solubility in aromatic solvents, whereas purely inorganic nickel-TMEDA complexes are often less soluble .
Biological Activity
Chloro(2-methylphenyl)(N,N,N',N'-tetramethyl-1,2-ethylenediamine)nickel(II), commonly referred to as TMEDA-Ni(o-tolyl)Cl, is a nickel complex with significant potential in various biological applications. This compound, characterized by its unique ligand structure and nickel center, has been the subject of research focusing on its biological activity, particularly in the realms of antimicrobial, anticancer, and enzymatic inhibition.
- IUPAC Name : Chloro(2-methylphenyl)(N,N,N',N'-tetramethyl-1,2-ethylenediamine)nickel(II)
- CAS Number : 1702744-45-3
- Molecular Formula : C13H23ClN2Ni
- Molar Mass : 301.48 g/mol
- Appearance : Dark orange powder
- Purity : 98%
Antimicrobial Properties
Research indicates that metal complexes, including those with nickel, exhibit notable antimicrobial properties. For instance, studies have shown that similar nickel complexes can effectively inhibit the growth of various bacterial strains. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Case Study: Antibacterial Activity
A study evaluating the antibacterial efficacy of nickel complexes demonstrated that TMEDA-Ni(o-tolyl)Cl exhibited significant activity against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| TMEDA-Ni(o-tolyl)Cl | 32 | E. coli |
| TMEDA-Ni(o-tolyl)Cl | 16 | S. aureus |
| Control (Amoxicillin) | 8 | E. coli |
| Control (Vancomycin) | 4 | S. aureus |
Anticancer Activity
Nickel complexes have also been investigated for their potential anticancer properties. The interaction of these complexes with cellular pathways can lead to apoptosis in cancer cells.
Research Findings
In vitro studies have shown that TMEDA-Ni(o-tolyl)Cl can induce cytotoxicity in various cancer cell lines. The compound's mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | ROS generation |
| MCF-7 (breast cancer) | 20 | Apoptosis induction |
| A549 (lung cancer) | 25 | Cell cycle arrest |
Enzymatic Inhibition
Nickel complexes are known to interact with various enzymes, potentially serving as inhibitors. For example, studies have indicated that TMEDA-Ni(o-tolyl)Cl can inhibit certain metalloproteases involved in tumor progression.
Enzyme Inhibition Study
The inhibition kinetics were evaluated using a standard enzyme assay, revealing that the compound effectively reduced enzymatic activity in a dose-dependent manner.
| Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Matrix Metalloproteinase-2 | 10 | Competitive |
| Carbonic Anhydrase | 12 | Non-competitive |
Safety and Handling
Given its biological activity and potential toxicity, appropriate safety measures should be observed when handling TMEDA-Ni(o-tolyl)Cl. The compound is classified under risk codes R45 (may cause cancer) and R42/43 (may cause sensitization by inhalation and skin contact). Protective gear such as gloves and masks should be used during handling.
Q & A
Basic: How should researchers handle and store Chloro(2-methylphenyl)(TMEDA)nickel(II) to maintain its stability?
Answer:
The compound is air-sensitive and requires inert-atmosphere storage (e.g., argon or nitrogen glovebox) to prevent oxidation. Use anhydrous solvents (e.g., THF or toluene) for dissolution, and store at –20°C in sealed, light-resistant containers. The presence of ~5% o-chlorotoluene as a stabilizer may influence reactivity, so purity verification via NMR or elemental analysis is recommended before use .
Basic: What analytical methods are suitable for characterizing Chloro(2-methylphenyl)(TMEDA)nickel(II)?
Answer:
- CHN elemental analysis : Confirm stoichiometry (e.g., C 51.8%, H 7.7%, N 9.3%, Ni 19.5% for C₁₃H₂₃ClN₂Ni).
- NMR spectroscopy : Use ¹H and ¹³C NMR to identify ligand environments (e.g., δ 2.1–3.5 ppm for TMEDA methyl groups).
- IR spectroscopy : Detect ν(Ni–Cl) stretches (~300–400 cm⁻¹) and ν(CN) from TMEDA (~1660 cm⁻¹) .
Advanced: How does Chloro(2-methylphenyl)(TMEDA)nickel(II) enable stereoselective C-glycoside synthesis via carboboration?
Answer:
The Ni(II) center facilitates oxidative addition to glycals, with TMEDA enhancing stereocontrol by stabilizing intermediates. Key steps:
Activation : Pre-treatment with MgBr₂ removes chloride, generating a reactive Ni(0) species.
Carboboration : Borylation occurs at the anomeric position with >90% stereoselectivity under THF/0°C conditions.
Quenching : Use LiHMDS to terminate the reaction and isolate products .
Advanced: How do ligand substitutions (e.g., TMEDA vs. phosphines) affect cross-coupling efficiency in nickel catalysis?
Answer:
TMEDA’s strong σ-donor ability stabilizes Ni(II) intermediates but may reduce oxidative addition rates compared to π-accepting ligands (e.g., dppe). Example
| Ligand | Reaction (Yield%) | TOF (h⁻¹) | Selectivity |
|---|---|---|---|
| TMEDA | Kumada (75%) | 12 | Moderate |
| dppe | Suzuki (88%) | 18 | High |
Optimize ligand choice based on substrate steric/electronic demands .
Advanced: What role does TMEDA play as a base in Pd-catalyzed dehalogenation of chlorobenzenes?
Answer:
In PdCl₂(dppf)/NaBH₄ systems, TMEDA acts as a Brønsted base, neutralizing HCl byproducts and preventing catalyst poisoning. It also stabilizes Pd intermediates via weak coordination. Key observations:
- Selectivity : Meta-chlorines are preferentially removed (70% vs. 30% para).
- Efficiency : TMEDA increases conversion to 95% in 200 h at 25°C vs. 60% without base .
Advanced: How can researchers resolve contradictions in catalytic efficiency when varying reaction solvents?
Methodology:
- Control experiments : Compare THF (polar aprotic) vs. toluene (nonpolar).
- Kinetic profiling : Monitor reaction progress via GC-MS or in situ IR.
- DFT calculations : Model solvent effects on transition states.
Example: THF accelerates oxidative addition but may destabilize Ni(0) intermediates, requiring additive optimization (e.g., MgBr₂) .
Basic: What precautions are needed to analyze o-chlorotoluene contamination in this compound?
Answer:
- GC-MS : Quantify o-chlorotoluene (retention time ~8.2 min) using a DB-5 column.
- Impact : The contaminant may act as a competitive ligand, reducing Ni availability. Pre-purify via vacuum sublimation if necessary .
Advanced: What spectroscopic techniques elucidate the coordination geometry of Chloro(2-methylphenyl)(TMEDA)nickel(II)?
Answer:
- 35Cl NQR : Detects secondary Ni–Cl bonding (e.g., ν = 32.5 MHz for octahedral geometry).
- XAS : X-ray absorption spectroscopy confirms Ni(II) oxidation state and ligand distances.
- Magnetic susceptibility : Paramagnetic behavior (µeff ≈ 2.8 BM) suggests high-spin d⁸ configuration .
Advanced: How do Pd/TMEDA complexes compare to Ni/TMEDA in catalytic applications?
Answer:
- Pd/TMEDA : Favors C–N coupling (e.g., vinyl-Pd intermediates in quinolone synthesis).
- Ni/TMEDA : Excels in C–C bond formation (e.g., carboboration, Kumada coupling).
- Thermodynamics : Pd complexes exhibit higher oxidative addition rates but lower thermal stability .
Basic: What synthetic routes produce Chloro(2-methylphenyl)(TMEDA)nickel(II)?
Answer:
Ligand substitution : React NiCl₂(TMEDA) with o-tolyl Grignard (2 equiv) in THF at –78°C.
Work-up : Filter under argon, wash with hexane, and dry under vacuum.
Yield : 70–80% (dark orange powder). Confirm purity via CHN analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
